molecular formula C11H15N3O2S B4539605 N-methyl-2-(2-phenoxypropanoyl)hydrazinecarbothioamide

N-methyl-2-(2-phenoxypropanoyl)hydrazinecarbothioamide

Cat. No. B4539605
M. Wt: 253.32 g/mol
InChI Key: ROBMECRGTTUPQY-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of hydrazinecarbothioamide derivatives involves condensation reactions, where thiosemicarbazide reacts with various aldehydes or ketones in the presence of suitable catalysts. For example, compounds similar to our molecule of interest have been synthesized by reacting phenylhydrazine with isothiocyanates, yielding N-aryl-2-phenyl-hydrazinecarbothioamides with high efficiency using techniques like stirring, microwave irradiation, or mechanochemical grinding (Sousa-Pereira et al., 2018).

Molecular Structure Analysis

The molecular structure of hydrazinecarbothioamide derivatives has been extensively analyzed through spectroscopic methods (FT-IR, 1H NMR, 13C NMR) and X-ray crystallography. These studies reveal that such compounds often exhibit significant intra- and intermolecular hydrogen bonding, contributing to their stability and reactivity. Crystal structure analysis provides insights into their geometric configuration, showing various degrees of planarity and torsion within the molecule, which influences its chemical behavior (Channar et al., 2019).

Chemical Reactions and Properties

Hydrazinecarbothioamide derivatives participate in a range of chemical reactions, including coordination with metal ions to form complexes, which have been characterized by their spectral and crystal structures. These reactions are influenced by the ligand's coordination mode, which can vary depending on the metal ion and synthesis conditions, forming complexes with diverse compositions and properties (Orysyk et al., 2014).

properties

IUPAC Name

1-methyl-3-(2-phenoxypropanoylamino)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2S/c1-8(10(15)13-14-11(17)12-2)16-9-6-4-3-5-7-9/h3-8H,1-2H3,(H,13,15)(H2,12,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROBMECRGTTUPQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NNC(=S)NC)OC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-2-(2-phenoxypropanoyl)hydrazinecarbothioamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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